molecular formula C12H13NO B2392614 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile CAS No. 1783643-89-9

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile

Cat. No.: B2392614
CAS No.: 1783643-89-9
M. Wt: 187.242
InChI Key: VJCZMCILGJLFOL-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile is a benzofuran derivative characterized by a nitrile (-CN) group attached to a dimethyl-substituted benzofuran scaffold. Benzofuran derivatives are widely studied for their pharmacological and electronic properties, with substituents like halogens, hydroxyl groups, and nitriles modulating reactivity, solubility, and intermolecular interactions .

Properties

IUPAC Name

2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-12(2)8-10-5-3-4-9(6-7-13)11(10)14-12/h3-5H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCZMCILGJLFOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the microwave-assisted synthesis, which has been shown to be effective in constructing benzofuran rings . The reaction conditions often involve the use of catalysts and specific temperatures to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert nitrile groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or the acetonitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction can produce amine derivatives.

Scientific Research Applications

Based on the search results, information regarding the applications of "2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile" is limited. However, related compounds and information about benzofurans provide some insight.

Understanding the Compound
this compound is a chemical compound with a benzofuran core structure. Benzofurans are heterocyclic compounds featuring a fused benzene and furan ring. The compound is characterized by a dimethyl group and an acetonitrile group attached to the benzofuran structure. The PubChem CID for 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)acetonitrile is 84770378 .

Applications of Related Compounds and Benzofurans
While specific applications for "this compound" are not detailed in the search results, benzofuran derivatives have several scientific research applications:

  • Medicinal Chemistry Some benzofuran derivatives are investigated for potential pharmacological properties, including antimicrobial and anticancer activities.
  • Materials Science They can serve as building blocks in synthesizing advanced materials with specific electronic or optical properties.
  • Biological Studies They are studied for interactions with biological targets like enzymes and receptors to understand their mechanism of action and potential therapeutic uses.

One study evaluating the anticancer effects of a related compound, 2-(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)ethan-1-amine, demonstrated cytotoxicity against various cancer cell lines, with effective growth inhibition in MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cells.

Cell LineIC50 Value (µM)
MCF-78.75
MDA-MB-2319.46
Positive Control (5-FU)17.02

Potential Applications

Given the properties of benzofurans and the presence of both a dimethyl group and an acetonitrile group, "this compound" may share similar applications:

  • It could be used in synthesizing pharmaceuticals.
  • It may be useful in creating new materials with tailored electronic and optical properties.
  • The compound might be investigated for its interactions with enzymes and receptors, exploring potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with biological macromolecules, influencing their function and activity. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight LogP Key Properties/Applications Reference
[5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile -OH (positions 5, 4-phenyl) C₁₆H₁₁NO₃ 265.27 N/A High polarity due to hydroxyl groups; potential antioxidant activity
2-(7-Chloro-2,2-dimethyl-2,3-dihydro-1-benzofuran-5-yl)acetonitrile -Cl (position 7) C₁₂H₁₂ClNO 221.69 N/A Chloro substituent enhances lipophilicity; potential antimicrobial applications
[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetonitrile -O- linkage to nitrile C₁₂H₁₃NO₂ 203.24 2.30 Moderate lipophilicity; used in organic synthesis intermediates
2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid -F, -SCH₃, -COOH C₁₂H₁₁FO₃S 254.27 N/A Carboxyl group enables hydrogen bonding; crystallizes in planar dimers

Key Observations :

  • Substituent Impact on Polarity : Hydroxyl groups (e.g., in ) increase water solubility and polarity, while chloro and methyl groups enhance lipophilicity .
  • In contrast, carboxyl groups (e.g., ) facilitate intermolecular hydrogen bonding, affecting crystallization behavior .
Electronic Properties

Density functional theory (DFT) studies on benzofuran derivatives (e.g., coumarin analogs in ) reveal that non-planar molecular structures and electron density distribution in HOMO-LUMO orbitals correlate with reactivity. For example:

  • In 2-(2,2-dimethyl-3H-1-benzofuran-7-yl)acetonitrile, the nitrile group likely localizes electron density on the benzofuran ring, affecting redox behavior and interaction with biological targets .
Solubility and Physicochemical Behavior
  • Hydroxy-Substituted Derivatives : ’s compound, with dual -OH groups, exhibits higher water solubility due to hydrogen bonding capabilities.
  • Chloro/Methyl-Substituted Derivatives : Compounds like those in and show reduced solubility in aqueous media, as reflected by their higher LogP values (e.g., LogP = 2.30 for ’s analog) .
  • Experimental Methods : Solubility testing via HPLC () and crystallization studies () highlight methodologies applicable to the target compound’s characterization .

Biological Activity

2-(2,2-Dimethyl-3H-1-benzofuran-7-yl)acetonitrile is an organic compound belonging to the class of benzofuran derivatives. Its molecular formula is C15H15NOC_{15}H_{15}NO, and it has gained attention due to its diverse biological activities, including anti-tumor, antibacterial, and antiviral properties. This article delves into the biological activity of this compound, summarizing relevant research findings and presenting data in a structured manner.

PropertyValue
Molecular FormulaC15H15NO
Molecular Weight239.29 g/mol
AppearanceColorless to light yellow solid
Storage TemperatureRoom Temperature

Benzofuran compounds, including this compound, exhibit their biological effects through several mechanisms:

  • Interaction with Cellular Targets : These compounds can bind to various cellular targets, modulating biochemical pathways involved in cell proliferation and apoptosis.
  • Inhibition of Enzymatic Activity : Some studies suggest that they may inhibit enzymes related to cancer progression and microbial resistance.

1. Antitumor Activity

Research indicates that benzofuran derivatives possess significant anticancer properties. For instance:

  • In Vitro Studies : A study evaluated the antiproliferative activity of various benzofuran derivatives against human cancer cell lines. The compound demonstrated notable activity against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cells, with IC50 values comparable to established chemotherapeutic agents like CA-4 .
Cell LineIC50 (nM)
HeLa180
MDA-MB-231370
A5493100
HT-293100
MCF-7370

2. Antibacterial Activity

The compound has also shown promise in combating bacterial infections:

  • Minimum Inhibitory Concentration (MIC) : In studies assessing antibacterial efficacy, MIC values ranged significantly against various strains:
Bacterial StrainMIC (µM)
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Bacillus subtilis4.69 - 22.9

These results indicate moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Study on Anticancer Properties : A comprehensive evaluation was conducted on a series of benzofuran derivatives, including acetonitrile analogs. Results indicated that modifications at specific positions on the benzofuran ring significantly enhanced anticancer activity .
  • Antibacterial Efficacy : A recent study assessed the antibacterial effects of synthesized alkaloids related to benzofurans, revealing that certain structural modifications led to improved antimicrobial potency .

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